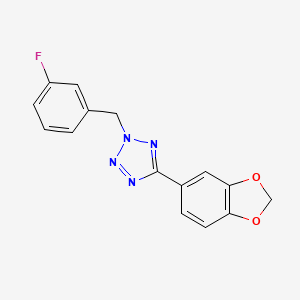![molecular formula C19H31N3OS B5647802 1-[(1-isopropyl-4-piperidinyl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5647802.png)
1-[(1-isopropyl-4-piperidinyl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives can be achieved through multicomponent reactions involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes. An efficient, user-friendly method that does not require solvents or catalysts has been described for the stereoselective synthesis of these compounds (Sotoca et al., 2009).
Molecular Structure Analysis
The molecular structure of 1,4-diazepane derivatives can be complex, with the central seven-membered heterocycle often adopting a boat conformation. The piperazine ring, a common feature in these molecules, typically displays a distorted chair conformation. X-ray crystallography and Hirshfeld surface analysis have been used to elucidate these structures, providing insights into the conformation and interactions within the crystal lattice (Natchimuthu et al., 2020).
Chemical Reactions and Properties
1,4-Diazepane derivatives can undergo a variety of chemical reactions, including cyclodehydrative three-component reactions, heterocyclization reactions, and thermal rearrangement reactions. These reactions can be influenced by the specific substituents present on the diazepane ring, leading to diverse chemical properties and reactivities. For instance, the reaction of ethyl acetoacetate with 3,4-diaminopyridine can lead to different isomeric dihydrodiazepinones, depending on the reaction conditions and the specific reactants used (Israel & Jones, 1971).
Propriétés
IUPAC Name |
(1-propan-2-ylpiperidin-4-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3OS/c1-16(2)21-10-6-17(7-11-21)19(23)22-9-4-8-20(12-13-22)15-18-5-3-14-24-18/h3,5,14,16-17H,4,6-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXDDDGXRUDCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C(=O)N2CCCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Isopropyl-4-piperidinyl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-bromo-4-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5647731.png)
![2-[1-(3,4-difluorophenyl)-5-(3,5-difluoropyridin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5647733.png)
![N-[4-(acetylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5647739.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5647743.png)
![N-methyl-3-{[(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5647756.png)
![3-(3-oxo-3-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5647777.png)
![1-(2-pyridinylmethyl)-4-{[4-(4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5647791.png)


![1-(4-chlorobenzyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5647811.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5647814.png)
![1-methyl-6-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5647822.png)

![4,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}pyrimidine](/img/structure/B5647827.png)